molecular formula C15H14BrClN2O3S B3721635 2-(4-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide

2-(4-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide

Cat. No.: B3721635
M. Wt: 417.7 g/mol
InChI Key: REMAHEFAKIDNKA-UHFFFAOYSA-N
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Description

2-(4-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted aniline group, a methylsulfonyl group, and a chlorophenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide typically involves multiple steps:

    Bromination: The starting aniline compound is brominated using bromine or a bromine source in the presence of a catalyst.

    Methylsulfonylation: The brominated aniline is then reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Acetamide Formation: The intermediate product is then reacted with 2-chlorophenylacetic acid or its derivative to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or acetamide moieties.

    Reduction: Reduction reactions could target the bromo or chlorophenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromo or chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydroxide or various halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

2-(4-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromoanilino)-N-(2-chlorophenyl)acetamide
  • 2-(N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
  • 2-(4-bromo-N-methylsulfonylanilino)-N-phenylacetamide

Uniqueness

The uniqueness of 2-(4-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-8-6-11(16)7-9-12)10-15(20)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMAHEFAKIDNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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